1-(Difluoromethylsulfonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethylsulfonyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a difluoromethylsulfonyl group attached to the piperidine ring, specifically at the fourth position, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(Difluoromethylsulfonyl)piperidin-4-ol involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines in good yields . Another approach involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethylsulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Difluoromethylsulfonyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Difluoromethylsulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom and lipophilic groups that form strong interactions with the receptor .
Comparison with Similar Compounds
1-(Difluoromethylsulfonyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl: Another compound with significant antimalarial properties.
1-(4-Bromobenzyl)piperidin-4-yl: Exhibits high selectivity for resistant strains of Plasmodium falciparum. The uniqueness of this compound lies in its difluoromethylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11F2NO3S |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO3S/c7-6(8)13(11,12)9-3-1-5(10)2-4-9/h5-6,10H,1-4H2 |
InChI Key |
NQHNUNRDSAZGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.